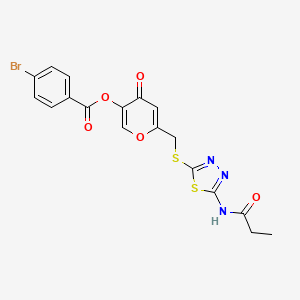

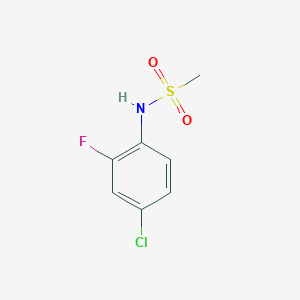

![molecular formula C15H14N6O2S B2412481 1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide CAS No. 2380177-70-6](/img/structure/B2412481.png)

1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

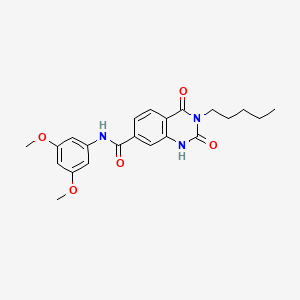

This compound is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which were developed as EZH2 inhibitors . EZH2 is a protein that has been implicated in various types of cancer, and inhibiting its activity can have antitumor effects .

Synthesis Analysis

The synthesis of this compound involves structural modifications of tazemetostat, a known EZH2 inhibitor . The process involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . This core is substituted with various functional groups to enhance its biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization reactions and condensation reactions . These reactions are typically carried out under controlled conditions to ensure the correct formation of the thieno[3,2-d]pyrimidine core and its subsequent functionalization .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The compound shows promise as a potential antitumor agent, particularly due to its activity against EZH2 . Future research could focus on further optimizing its structure to enhance its antitumor activity, evaluating its efficacy in preclinical and clinical studies, and exploring its potential applications in the treatment of various types of cancer .

Propiedades

IUPAC Name |

1-methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2S/c1-20-12(22)3-2-11(19-20)15(23)18-9-6-21(7-9)14-13-10(4-5-24-13)16-8-17-14/h2-5,8-9H,6-7H2,1H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVDNXUTFQNDFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

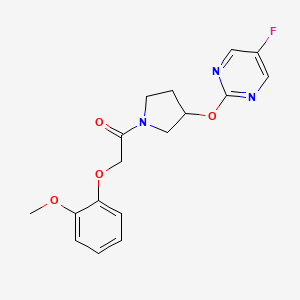

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)

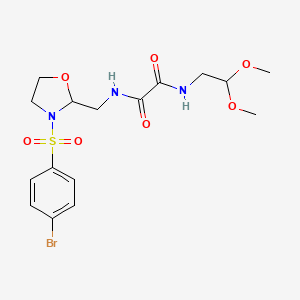

![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)

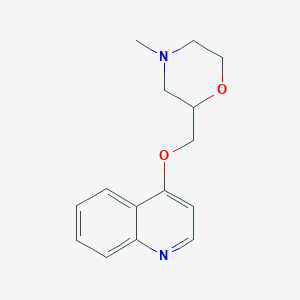

![3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412412.png)

![4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2412416.png)

![3-amino-10-oxo-6,6a,7,8,14,15-hexahydro-5H,10H-7,14-methanopyrido[1',2':5,6][1,5]diazocino[1,2-a]quinoline-6-carboxylic acid](/img/structure/B2412420.png)